molecular formula C13H10O2 B7855941 3-(Naphthalen-1-yl)acrylic acid

3-(Naphthalen-1-yl)acrylic acid

Cat. No. B7855941
M. Wt: 198.22 g/mol
InChI Key: WPXMLUUYWNHQOR-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)acrylic acid is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Naphthalen-1-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Naphthalen-1-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

3-naphthalen-1-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXMLUUYWNHQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294459
Record name 3-(1-Naphthalenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yl)acrylic acid

CAS RN

13026-12-5
Record name 3-(1-Naphthalenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13026-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Naphthalenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-naphthyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
K Okuda, K Nishikawa, H Fukuda, Y Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
The activity of cis-cinnamic acid (cis-CA), one of the allelochemicals, in plants is very similar to that of indole-3-acetic acid (IAA), a natural auxin, and thus cis-CA has long been believed …
Number of citations: 9 www.jstage.jst.go.jp
GA Aleku, GW Roberts, D Leys - Green Chemistry, 2020 - pubs.rsc.org
We have developed robust in vivo and in vitro biocatalytic systems that enable reduction of α,β-unsaturated carboxylic acids to allylic alcohols and their saturated analogues. These …
Number of citations: 15 pubs.rsc.org
D Zhang, ZL Tang, XH Ouyang, RJ Song… - Chemical …, 2020 - pubs.rsc.org
We have developed a new oxidative decarboxylation of cinnamic acids with 4-alkyl-1,4-dihydropyridines to construct C(sp3)–C(sp2) bonds in the presence of copper catalyst and …
Number of citations: 19 pubs.rsc.org
BV Rokade, KR Prabhu - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
A novel, mild and convenient method for the nitrodecarboxylation of substituted cinnamic acid derivatives to their nitroolefins is achieved using a catalytic amount of CuCl (10 mol%) and …
Number of citations: 58 pubs.rsc.org
CW Kuo, NS Rao, PB Patil, TT Chiang… - Advanced Synthesis …, 2021 - Wiley Online Library
C 4 ‐C 5 periannulation of 1‐naphthols and ynones via BF 3 . Et 2 O mediated one‐pot cascade under metal and solvent‐free conditions have been developed for the synthesis of …
Number of citations: 3 onlinelibrary.wiley.com
X Song, CF Ku, TX Si, YS Jaiswal, LL Williams… - …, 2022 - Wiley Online Library
By means of a facile method, sixty analogs of 4‐, 6‐, and 9‐phenylphenalenone were synthesized, of which forty‐nine compounds are novel. These synthesized compounds were first …
HJ Zhang, DD Zhu, ZL Li, J Sun, HL Zhu - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel cinnamic acid secnidazole ester derivatives have been designed and synthesized, and their biological activities were also evaluated as potential inhibitors of FabH. …
Number of citations: 25 www.sciencedirect.com
S Peng, N Chen, H Zhang, M He, H Li, M Lang… - Organic …, 2020 - ACS Publications
An unprecedented palladium(II)-catalyzed oxidative decarboxylative [2 + 2 + 1] annulation of cinnamic acids with alkynes has been developed for the synthesis of polysubstituted …
Number of citations: 9 pubs.acs.org
D Yang, M Sun, W Wei, J Li, P Sun, Q Zhang, L Tian… - RSC …, 2016 - pubs.rsc.org
An efficient copper-catalyzed decarboxylative coupling of cinnamic acids with N-fluorobenzenesulfonimide (NFSI) to give the corresponding substituted (E)-amination products …
Number of citations: 11 pubs.rsc.org
J Mallows, M Planells, V Thakare… - … Applied Materials & …, 2015 - ACS Publications
A novel hybrid visible-light photodetector was created using a planar p-type inorganic NiO layer in a junction with an organic electron acceptor layer. The effect of different oxygen …
Number of citations: 39 pubs.acs.org

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